molecular formula C20H18F2N8OS B11482016 N-(4-fluorobenzyl)-2-[(5-{[5-(4-fluorophenyl)-2H-tetrazol-2-yl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

N-(4-fluorobenzyl)-2-[(5-{[5-(4-fluorophenyl)-2H-tetrazol-2-yl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B11482016
M. Wt: 456.5 g/mol
InChI Key: VQRZQERBIIHGNX-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-[(5-{[5-(4-fluorophenyl)-2H-tetrazol-2-yl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a complex organic compound that features a combination of fluorobenzyl, tetrazolyl, triazolyl, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-2-[(5-{[5-(4-fluorophenyl)-2H-tetrazol-2-yl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves multiple steps:

    Formation of the tetrazole ring: This can be achieved by reacting 4-fluorophenylacetonitrile with sodium azide in the presence of a suitable catalyst.

    Synthesis of the triazole ring: The tetrazole intermediate is then reacted with an appropriate alkyne under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions to form the triazole ring.

    Attachment of the sulfanyl group: The triazole intermediate is then reacted with a thiol compound to introduce the sulfanyl group.

    Formation of the final compound: The final step involves the reaction of the intermediate with 4-fluorobenzylamine and acetic anhydride to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-2-[(5-{[5-(4-fluorophenyl)-2H-tetrazol-2-yl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The fluorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas can be used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-fluorobenzyl)-2-[(5-{[5-(4-fluorophenyl)-2H-tetrazol-2-yl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-2-[(5-{[5-(4-fluorophenyl)-2H-tetrazol-2-yl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)-2-[(5-{[5-(4-chlorophenyl)-2H-tetrazol-2-yl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
  • N-(4-bromobenzyl)-2-[(5-{[5-(4-bromophenyl)-2H-tetrazol-2-yl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Uniqueness

The uniqueness of N-(4-fluorobenzyl)-2-[(5-{[5-(4-fluorophenyl)-2H-tetrazol-2-yl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C20H18F2N8OS

Molecular Weight

456.5 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[[5-[[5-(4-fluorophenyl)tetrazol-2-yl]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H18F2N8OS/c1-29-17(11-30-27-19(25-28-30)14-4-8-16(22)9-5-14)24-26-20(29)32-12-18(31)23-10-13-2-6-15(21)7-3-13/h2-9H,10-12H2,1H3,(H,23,31)

InChI Key

VQRZQERBIIHGNX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NCC2=CC=C(C=C2)F)CN3N=C(N=N3)C4=CC=C(C=C4)F

Origin of Product

United States

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